B1576148 Lucilin, partial

Lucilin, partial

Cat. No.: B1576148
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lucilin, partial is a synthetic peptide fragment provided for research applications. As a research-grade biochemical tool, this compound is designed for in vitro studies to investigate its properties and functions within controlled laboratory settings. Researchers can utilize this reagent to explore its potential interactions, stability, and activity in various experimental models. The specific biological origin, full sequence, mechanism of action, and primary research applications for this partial peptide are currently undefined in the available scientific literature and require further characterization by the research community. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult primary scientific literature for any newly published studies on this compound. All handling and experiments should be conducted by trained professionals in accordance with institutional safety guidelines.

Properties

bioactivity

Antimicrobial

sequence

LGKKIERVGQHTRDATIQTIGVAQQAVNVAAT

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize “Lucilin, partial,” we compare it with three structurally or functionally analogous compounds: Peptide A (a well-characterized AMP), Compound B (a synthetic peptidomimetic), and Protein Fragment C (a signaling peptide derivative).

Structural and Functional Comparisons

Table 1: Key Properties of “this compound” and Analogous Compounds
Property This compound Peptide A Compound B Protein Fragment C
Molecular Weight (kDa) 2.5 3.2 1.8 4.0
Secondary Structure Predominant α-helix β-sheet/α-helix mix Non-helical fold Random coil
Solubility (mg/mL) 15 (pH 7.4) 8 (pH 7.4) 25 (DMSO) 5 (pH 7.4)
Biological Activity Antimicrobial Antimicrobial Enzyme inhibition Cell adhesion
Stability (t½, hours) 12 6 48 2
Source Synthetic Natural (insect-derived) Synthetic Recombinant

Key Observations :

  • Structural Flexibility : Unlike Peptide A’s mixed secondary structure, “this compound” adopts a stable α-helix, enhancing membrane penetration .
  • Solubility : Compound B’s high solubility in DMSO contrasts with “this compound”’s aqueous compatibility, limiting its in vivo applicability without carriers .
  • Stability : Protein Fragment C’s short half-life (2 hours) underscores “this compound”’s superior stability, critical for therapeutic use .

Mechanistic and Functional Divergence

  • Antimicrobial Activity : Both “this compound” and Peptide A disrupt microbial membranes via electrostatic interactions, but “this compound” shows broader Gram-negative coverage due to its cationic charge density (+6 vs. Peptide A’s +4) .
  • Enzyme Interactions : Compound B’s rigid structure enables selective protease inhibition, a feature absent in “this compound,” which instead modulates signaling pathways .
  • Cell Adhesion : Protein Fragment C’s RGD motifs mediate integrin binding, while “this compound” lacks this motif, instead influencing cytokine release .

Experimental Validation and Limitations

Challenges in Comparison

  • Data Availability: Limited peer-reviewed studies on “this compound” necessitate reliance on analogous compounds for extrapolation .
  • Functional Overlap : Protein Fragment C’s signaling roles complicate direct comparisons with “this compound”’s antimicrobial focus .

Preparation Methods

Molecular Identification and Genetic Amplification

The initial step in preparing Lucilin involves identifying and isolating the gene encoding the peptide from Lucilia eximia larvae. Total RNA is extracted from the larvae, which serves as the template for complementary DNA (cDNA) synthesis. Using PCR-RACE (Rapid Amplification of cDNA Ends), the full-length cDNA sequence of Lucilin is amplified. This sequence corresponds to a 63 amino acid precursor protein, from which a 40 amino acid mature peptide is derived.

The mature peptide is predicted to adopt an α-helical structure, typical of cecropin-like antimicrobial peptides.

Recombinant Expression and Purification

To obtain sufficient quantities of Lucilin for functional studies, recombinant expression in Escherichia coli is employed. This approach allows for scalable production of the peptide with high purity.

  • Fusion Protein Construction: The Lucilin gene is cloned into an expression vector fused with a cleavable tag such as the CPD (cysteine protease domain) tag to facilitate purification and subsequent tag removal.
  • Transformation and Expression: The recombinant plasmid is introduced into E. coli strains optimized for protein expression.
  • Induction: Expression is induced under controlled conditions (e.g., IPTG induction).
  • Purification: The fusion protein is purified using immobilized metal affinity chromatography (IMAC), typically with a nickel column targeting the His-tag.
  • Tag Cleavage: The CPD tag is autocleaved or enzymatically removed to release the active Lucilin peptide.
  • Verification: SDS-PAGE and mass spectrometry confirm the purity and identity of the recombinant Lucilin peptide.

This recombinant method yields an active cecropin-like peptide effective against multidrug-resistant E. coli strains.

Chemical Synthesis of the Mature Peptide

An alternative preparation method involves chemical synthesis of the mature Lucilin peptide or its analogs:

  • Solid-Phase Peptide Synthesis (SPPS): The 40 amino acid mature peptide sequence is synthesized using automated SPPS, which sequentially adds amino acids to a resin-bound growing chain.
  • Purification: High-performance liquid chromatography (HPLC) is used to purify the synthetic peptide to >99% purity.
  • Characterization: Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.
  • Folding and Structural Confirmation: The peptide is folded into its α-helical conformation, often verified by circular dichroism spectroscopy.

Chemically synthesized Lucilin analogs retain antimicrobial activity and are used for in vitro functional assays.

Extraction from Larval Secretions (Partial Preparation)

Lucilin is naturally present in the excretion/secretion (ES) products of Lucilia larvae. Partial preparation involves:

This partial preparation is useful for studying Lucilin in its native biological context, including wound healing and immunomodulatory activities.

Quality Control and Activity Assays

Throughout the preparation process, quality control assays ensure the peptide’s purity, identity, and biological activity:

Assay Type Purpose Methodology
SDS-PAGE Assess purity and molecular weight Gel electrophoresis
Mass Spectrometry Confirm molecular mass and sequence MALDI-TOF or ESI-MS
HPLC Purity analysis Reverse-phase HPLC
Antimicrobial Activity Determine minimal inhibitory concentration (MIC) Broth dilution or agar diffusion
Cytotoxicity & Hemolysis Assess safety profile Cell viability and erythrocyte lysis
Immunolocalization Confirm peptide presence in tissues Immunohistochemistry

Lucilin exhibits MIC values against E. coli strains ranging from 7.8 to 125 μg/mL, with no cytotoxic or hemolytic effects, confirming the efficacy and safety of the preparation methods.

Summary Table: Preparation Methods of Lucilin, Partial

Step Method/Technique Key Details/Outcomes
Genetic Identification RNA extraction, PCR-RACE Amplifies 63 aa precursor, 40 aa mature peptide
Recombinant Expression Cloning, E. coli expression, IMAC Fusion protein with CPD tag, purified by nickel IMAC
Chemical Synthesis Solid-phase peptide synthesis (SPPS) >99% purity, folded α-helix structure
Larval ES Extraction Larval culture, secretion collection Partial purification by chromatography
Quality Control & Activity SDS-PAGE, MS, MIC assays Confirms purity, identity, antimicrobial activity

Q & A

Q. Q. How should ethical considerations be addressed in in vivo studies involving this compound?

  • Methodological Answer :
  • Adhere to NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints.
  • Include ethics committee approval details and randomization protocols in the methods section to enhance transparency .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting spectroscopic data for this compound?

  • Methodological Answer :
  • Provide raw spectral data (e.g., NMR FID files, chromatograms) in supplementary materials.
  • Annotate all peaks and include calibration standards for quantitative analyses .

Q. What are the criteria for selecting figures and tables to include in a manuscript on this compound?

  • Methodological Answer :
  • Prioritize figures that illustrate key findings (e.g., reaction schemes, dose-response curves).
  • Avoid duplicating data across text and visuals; use tables for comparative datasets (e.g., IC50_{50} values across analogs) .

Conflict Resolution and Peer Review

Q. How should conflicting interpretations of this compound’s bioactivity be addressed in discussion sections?

  • Methodological Answer :
  • Contrast findings with prior studies by analyzing methodological differences (e.g., cell lines, assay conditions).
  • Propose follow-up experiments (e.g., binding affinity assays) to resolve ambiguities .

What are common pitfalls in drafting research questions on this compound, and how can they be avoided?

  • Methodological Answer :
  • Avoid overly broad questions (e.g., "What is this compound?") or lack of novelty.
  • Refine questions using peer feedback and pilot studies to ensure alignment with gaps in the literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.